![molecular formula C39H58O2 B8146818 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde](/img/structure/B8146818.png)
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Overview
Description
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde is a useful research compound. Its molecular formula is C39H58O2 and its molecular weight is 558.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) : Novel fluorene-based oligomers, including those related to 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde, have been found to improve thermal stability and ease processing in OLEDs, potentially useful in layered devices (Kimura et al., 2007).
Nanoparticle Assembly : Gold nanoparticles stabilized by fluorenyl thiols, related to the chemical , can form bridged structures and self-assemble into parallel lines, indicating potential applications in optical devices and electronics (Quintiliani et al., 2014).
Data Storage and Imaging : Photochromic polymer composites with diarylethene and fluorene derivatives show potential for storing 3D optical data in a two-photon mode, opening avenues for advanced data storage and imaging applications (Corredor et al., 2007).
Photoluminescence and Charge Transfer : Oligo(9,9-didodecylfluorene-bis-sulphurdiimide) demonstrates potential as a stable, solution-processable conjugated oligomer suitable for photoluminescence quenching and photoinduced charge transfer in composites (Wang et al., 2011).
Dye-Sensitized Solar Cells : Organic dyes containing fluorene, decorated with imidazole units, show moderate efficiency in dye-sensitized solar cells, particularly with high open-circuit voltage in nanocrystalline TiO2-based devices (Kumar et al., 2014).
Synthesis and Material Properties : Research has developed green, practical methods for the synthesis of useful 9-monoalkylated fluorenes using aldehydes or ketones, allowing fine-tuning of fluorene monomers for function-oriented polyfluorenes, which is closely related to the manipulation and application of 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde (Chen et al., 2017).
properties
IUPAC Name |
9,9-didodecylfluorene-2,7-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O2/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)37-29-33(31-40)23-25-35(37)36-26-24-34(32-41)30-38(36)39/h23-26,29-32H,3-22,27-28H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNANZGMVKTUUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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